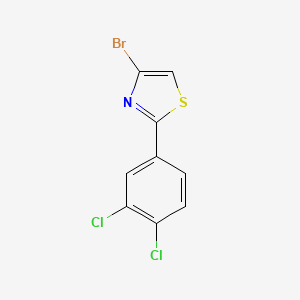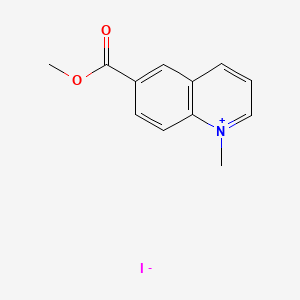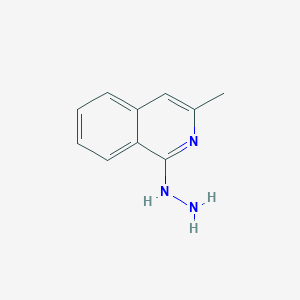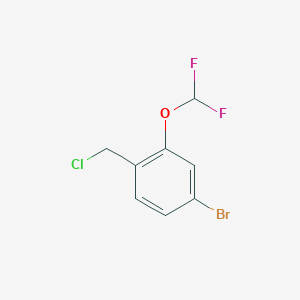
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-(chloromethyl)-2-(difluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted benzene derivatives, azides, thiols, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of electron-withdrawing halogen atoms, making it susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-chlorobenzene: Similar in structure but lacks the difluoromethoxy group.
4-Bromo-1-(chloromethyl)benzene: Similar but does not contain the difluoromethoxy group.
2-(Difluoromethoxy)benzene: Lacks the bromine and chlorine atoms.
Uniqueness
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C8H6BrClF2O |
|---|---|
Molekulargewicht |
271.48 g/mol |
IUPAC-Name |
4-bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrClF2O/c9-6-2-1-5(4-10)7(3-6)13-8(11)12/h1-3,8H,4H2 |
InChI-Schlüssel |
JILVDHKWKYLMJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OC(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
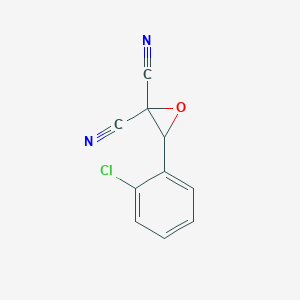
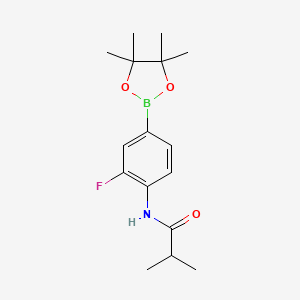

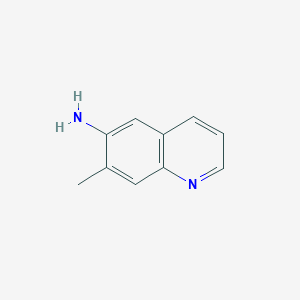
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
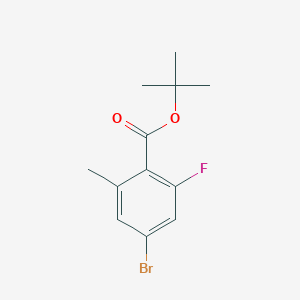
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
